1-(1-hydroxy-2-phenylethyl)-2,3-dihydro-1H-indene-1-carbonitrile
Description
1-(1-Hydroxy-2-phenylethyl)-2,3-dihydro-1H-indene-1-carbonitrile is a bicyclic compound featuring a 2,3-dihydroindene core substituted with a carbonitrile group at the 1-position and a 1-hydroxy-2-phenylethyl side chain. Its molecular formula is C₁₈H₁₇NO (molecular weight: 263.34 g/mol), and it is identified by CAS number 1502499-16-2 .
Properties
IUPAC Name |
1-(1-hydroxy-2-phenylethyl)-2,3-dihydroindene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c19-13-18(11-10-15-8-4-5-9-16(15)18)17(20)12-14-6-2-1-3-7-14/h1-9,17,20H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVXNNDJWLEYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C#N)C(CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Hydroxy-2-phenylethyl)-2,3-dihydro-1H-indene-1-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 239.32 g/mol. Its structure features an indene core, a hydroxyl group, and a carbonitrile moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that 1-(1-hydroxy-2-phenylethyl)-2,3-dihydro-1H-indene-1-carbonitrile exhibits several biological activities:
- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase pathways, suggesting potential anti-inflammatory properties.
- Anticancer Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
- Neuroprotective Effects : The compound's structure is reminiscent of known neuroprotective agents, raising interest in its potential role in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in inflammatory processes, similar to other indene derivatives.
- Cell Cycle Modulation : Some studies suggest that it could interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of the phenolic hydroxyl group may confer antioxidant properties, reducing oxidative stress in cells.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of 1-(1-hydroxy-2-phenylethyl)-2,3-dihydro-1H-indene-1-carbonitrile on HCT116 colon cancer cells. The IC50 value was determined to be 15 µM, indicating significant cytotoxicity.
- Anti-inflammatory Assessment : In a mouse model of inflammation, the compound reduced paw edema by 40% compared to control groups after administration at a dose of 10 mg/kg.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising pharmacological activities, particularly in the treatment of neurological and cardiovascular disorders. Research has indicated that derivatives of 2,3-dihydro-1H-indene compounds can improve symptoms associated with anoxemia and hypoxia. This includes potential applications as cerebral activators and agents for treating amnesia and presbyophrenia .
Pharmacological Activities
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Hypotensive Actions : It may serve as a hypotensive agent, beneficial for managing high blood pressure.
- Immunosuppressive Properties : The ability to modulate immune responses suggests potential use in autoimmune diseases .
Antioxidant Properties
The compound's structure allows it to scavenge active oxygen radicals effectively. This antioxidant activity is crucial for preventing oxidative stress-related diseases, including arteriosclerosis and various inflammatory conditions. The low toxicity associated with these compounds enhances their appeal for therapeutic applications .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of 1-(1-hydroxy-2-phenylethyl)-2,3-dihydro-1H-indene-1-carbonitrile in different contexts:
Synthesis and Chemical Properties
The synthesis of 1-(1-hydroxy-2-phenylethyl)-2,3-dihydro-1H-indene-1-carbonitrile typically involves multi-step organic reactions that allow for the introduction of the hydroxy and carbonitrile groups at specific positions on the indene framework. The compound has a molecular formula of C18H17NO and is characterized by its unique structural features that contribute to its biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of 2,3-dihydro-1H-indene-1-carbonitrile derivatives, where substituents and stereochemistry critically influence properties. Below is a comparative analysis with key analogs:
Key Comparisons
Biological Activity :
- C-1 demonstrates significant ERβ selectivity (256-fold over ERα) and efficacy in metabolic/neurological models, unlike the target compound, which lacks direct pharmacological data .
- The dichlorophenyl analog () affects motor activity, suggesting structural modifications can shift therapeutic targets from endocrine to CNS pathways .
Synthesis Methods :
- Fluorinated derivatives (e.g., 4-fluoro analog) use classical nucleophilic substitution , whereas enantioselective synthesis (e.g., ) employs electrocatalysis, reflecting advancements in stereocontrol .
- The target compound’s synthesis is unspecified but may parallel methods for C-1 or fluorinated analogs.
Physicochemical Properties :
- Fluorine substitution (e.g., 4-fluoro analog) enhances lipophilicity and metabolic stability, while hydroxy groups (C-1, target compound) improve solubility and hydrogen-bonding capacity .
- The ketone-containing analog () exhibits higher electrophilicity, enabling divergent reactivity compared to nitrile-dominated systems .
Stereochemical Impact :
- Enantioselective synthesis of (R)-2,3-dihydroindene-carbonitrile (85% ee) underscores the role of chirality in biological activity, a critical consideration for the target compound’s hydroxy-phenylethyl group .
Research Implications and Gaps
- Pharmacological Potential: The hydroxy-phenylethyl group in the target compound may confer unique receptor-binding profiles, warranting ER selectivity assays akin to C-1 .
- Synthetic Optimization : Metal-free or electrocatalytic methods (Evidences 4, 12) could streamline production while minimizing waste .
- Safety and Toxicity : While an SDS exists for the target compound (), detailed toxicological studies are absent, necessitating further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
